Tribenzylphosphine
Overview
Description
Tribenzylphosphine is an organophosphorus compound with the molecular formula C21H21P. It is characterized by the presence of three benzyl groups attached to a central phosphorus atom. This compound is known for its utility in various chemical reactions and as a ligand in coordination chemistry.
Mechanism of Action
Target of Action
Tribenzylphosphine is a chemical compound that primarily targets various chemical reactions. It is used as a co-catalyst in several chemical reactions, including the preparation of coumarin derivatives via nickel-catalyzed cycloaddition, copolymerization reactions, Rh-catalyzed hydroformylation reactions, and the preparation of substituted allylamines by three-component coupling of alkynes, imines, and organoboranes .
Mode of Action
This compound interacts with its targets by facilitating and accelerating chemical reactions. For instance, in the preparation of coumarin derivatives via nickel-catalyzed cycloaddition, this compound acts as a co-catalyst, enhancing the efficiency of the reaction .
Biochemical Pathways
It is known to play a crucial role in the aforementioned reactions, influencing the downstream effects of these processes .
Pharmacokinetics
Like other phosphine compounds, it is likely to have low water solubility .
Result of Action
The result of this compound’s action is the successful completion of the chemical reactions it catalyzes. For example, it aids in the efficient production of coumarin derivatives and substituted allylamines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tribenzylphosphine can be synthesized through the reaction of phosphorus trichloride with benzyl alcohol in the presence of a base such as triethylamine. The reaction is typically carried out under controlled temperature conditions to ensure high yield and purity. The general reaction scheme is as follows:
PCl3+3C6H5CH2OH+3Et3N→(C6H5CH2)3P+3Et3NHCl
The reaction mixture is stirred and maintained at a temperature below 10°C during the addition of triethylamine and benzyl alcohol. After the addition, the mixture is allowed to react at 20-30°C for 10-20 hours. The product is then purified through washing, drying, and distillation .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is typically purified using techniques such as flash column chromatography and concentration of the eluent .
Chemical Reactions Analysis
Types of Reactions: Tribenzylphosphine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Substitution: It can participate in substitution reactions where the benzyl groups are replaced by other functional groups.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and alkylating agents are used.
Coordination: Transition metal salts such as palladium chloride and nickel chloride are used in the formation of coordination complexes.
Major Products:
Oxidation: this compound oxide.
Substitution: Various substituted phosphines depending on the reagents used.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Tribenzylphosphine is widely used in scientific research due to its versatility. Some of its applications include:
Biology: It is used in the synthesis of biologically active compounds and as a ligand in the study of enzyme mechanisms.
Medicine: It is involved in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients.
Comparison with Similar Compounds
Triphenylphosphine: Similar in structure but with phenyl groups instead of benzyl groups.
Tributylphosphine: Contains butyl groups instead of benzyl groups.
Trimethylphosphine: Contains methyl groups instead of benzyl groups.
Uniqueness: Tribenzylphosphine is unique due to the presence of benzyl groups, which provide steric hindrance and influence the reactivity and stability of the compound. This makes it particularly useful in specific catalytic applications where other phosphines may not be as effective .
Properties
IUPAC Name |
tribenzylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21P/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXORIIYQORRMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CP(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073385 | |
Record name | Phosphine, tris(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7650-89-7 | |
Record name | Tribenzylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7650-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphine, tris(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007650897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphine, tris(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphine, tris(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tribenzylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.735 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of tribenzylphosphine?
A1: this compound has the molecular formula C21H21P and a molecular weight of 304.37 g/mol. Its structure consists of a central phosphorus atom bonded to three benzyl (C6H5CH2-) groups.
Q2: What spectroscopic techniques are useful for characterizing this compound?
A: this compound can be characterized by several spectroscopic methods including: * NMR spectroscopy (1H, 13C, 31P): Provides information about the electronic environment and connectivity of atoms within the molecule. [, , ]* Infrared (IR) spectroscopy: Useful for identifying functional groups, especially P-C and P=O bonds. [, ] * X-ray crystallography: Reveals the three-dimensional structure and conformation of the molecule in the solid state. [, , ]
Q3: What is the significance of the Tolman cone angle in understanding this compound?
A: The Tolman cone angle is a measure of the steric bulk of a phosphine ligand. For this compound, it ranges from 171° to 179°, indicating its large steric demand. This influences its coordination chemistry and catalytic activity. [, ]
Q4: How does this compound interact with metal centers in coordination complexes?
A: this compound acts as a Lewis base, donating its lone pair of electrons from the phosphorus atom to transition metal centers, forming coordination complexes. [, , ]
Q5: What types of geometries are observed in this compound metal complexes?
A: this compound can stabilize a range of geometries depending on the metal and other ligands present. Examples include: * Linear two-coordinate complexes: [Hg(PBz3)2]2+ []* Distorted tetrahedral complexes: [Hg(PBz3)2(NO3)2] []* Square planar complexes: trans-[MX2(PBz3)2] (M = Pt, Pd; X = Cl, I, NCS) [, ] * Octahedral complexes: fac,cis-[ReBr(CO)3(PBz3)2] []
Q6: How does the conformation of the benzyl groups in this compound impact its coordination chemistry?
A: X-ray crystallographic studies have shown that in many complexes, one benzyl carbon from each PBz3 ligand lies close to the coordination plane. The orientation of these in-plane benzyl carbons (anti or gauche along the P-P axis) can influence the steric environment around the metal center. []
Q7: What are some examples of this compound complexes exhibiting unique structural features?
A:* Hg(PBz3)22 represents the first example of a truly two-coordinate [Hg(PR3)2]2+ complex. [] * [Cu(PBz3)2][CuBr2] showcases an unusual ionic copper(I) compound with linear CuP2 coordination. []* {}∞ exhibits a rare staircase chain structure where a dichlorocuprate(I) anion interacts with phthalazinium cations. []
Q8: What are the catalytic properties of this compound in organic synthesis?
A: this compound is a valuable ligand in transition metal catalysis, impacting:* Reaction rates: Can accelerate reactions by promoting the formation of reactive intermediates. [, ]* Selectivity: Influences the regioselectivity and stereoselectivity of reactions by controlling the steric and electronic environment around the metal center. [, ]
Q9: Can you provide specific examples of reactions catalyzed by this compound-metal complexes?
A:* Imine hydrogenation: Iridium and rhodium complexes containing PBz3 are effective catalysts for the hydrogenation of imines to amines. []* Formic acid dehydrogenation: this compound is a key ligand in iron-based catalysts for the dehydrogenation of formic acid, a potential hydrogen storage material. []* Direct aldol reaction: Tripodal l-prolinamide catalysts incorporating this compound oxide show promise in asymmetric aldol reactions. []
Q10: How does the structure of this compound influence its catalytic activity?
A: The bulky nature of this compound can create a sterically hindered environment around the metal center, influencing the approach of substrates and promoting specific reaction pathways. [, ]
Q11: What is known about the stability of this compound?
A: this compound is air-stable in its solid form but can undergo oxidation to this compound oxide in solution, especially in the presence of oxygen or oxidizing agents. [, ]
Q12: Are there strategies to improve the stability of this compound?
A: Storing this compound under an inert atmosphere (e.g., nitrogen or argon) and using dry solvents can help minimize oxidation and maintain its stability. []
Q13: What are some considerations for the compatibility of this compound with other materials?
A: The compatibility of this compound depends on the specific conditions and materials involved. It is generally compatible with a wide range of organic solvents but may react with strong acids, bases, and oxidizing agents. [, , ]
Q14: What are some of the environmental considerations related to this compound?
A: Limited information is available regarding the ecotoxicological effects and degradation pathways of this compound. Responsible handling, use, and disposal are essential to minimize potential environmental impact. []
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